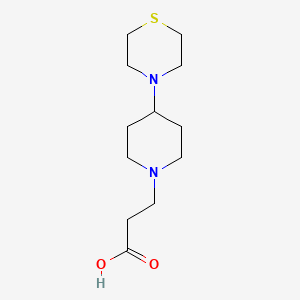

3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid

CAS No.: 2098096-94-5

Cat. No.: VC3133514

Molecular Formula: C12H22N2O2S

Molecular Weight: 258.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098096-94-5 |

|---|---|

| Molecular Formula | C12H22N2O2S |

| Molecular Weight | 258.38 g/mol |

| IUPAC Name | 3-(4-thiomorpholin-4-ylpiperidin-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C12H22N2O2S/c15-12(16)3-6-13-4-1-11(2-5-13)14-7-9-17-10-8-14/h11H,1-10H2,(H,15,16) |

| Standard InChI Key | XRERFUDLPFTKAO-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N2CCSCC2)CCC(=O)O |

| Canonical SMILES | C1CN(CCC1N2CCSCC2)CCC(=O)O |

Introduction

| Property | Value |

|---|---|

| CAS Number | 2098096-94-5 |

| Molecular Formula | C12H22N2O2S |

| Molecular Weight | 258.38 g/mol |

| IUPAC Name | 3-(4-thiomorpholin-4-ylpiperidin-1-yl)propanoic acid |

| Physical Appearance | Not specified in available literature |

| Solubility | Likely soluble in polar organic solvents (based on structure) |

This compound belongs to a broader class of heterocyclic compounds containing nitrogen and sulfur atoms, which often display interesting biological activities and chemical properties. The presence of the propanoic acid group also classifies it among amino acid derivatives, a class that has shown promise in various biological applications .

Structural Features

Piperidine Ring

The piperidine component is a six-membered heterocyclic ring containing one nitrogen atom. This saturated heterocycle is positioned as a central connector in the molecule, linking the thiomorpholine ring and the propanoic acid chain. The piperidine's nitrogen provides a basic site that can influence the compound's acid-base properties and potential interactions with biological targets.

Propanoic Acid Chain

The propanoic acid moiety consists of a three-carbon chain terminating in a carboxylic acid group. This functional group contributes acidic properties to the molecule and provides a site for potential derivatization or conjugation with other molecules. The carboxylic acid group also offers hydrogen bonding capabilities that may be important for biological interactions.

The integration of these structural elements creates a compound with a unique three-dimensional architecture that influences its chemical reactivity, solubility profile, and potential interactions with biological macromolecules.

Comparison with Similar Compounds

The presence of both thiomorpholine and piperidine rings in 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid makes it chemically distinct from typical amino acid derivatives. When comparing this compound with structurally related molecules, several differences and similarities emerge:

Comparison with Other Propanoic Acid Derivatives

Unlike simpler propanoic acid derivatives such as 3-((4-hydroxyphenyl)amino)propanoic acid, which contains an aromatic ring directly connected to the amino group , 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid features a more complex arrangement with two heterocyclic rings. This structural complexity likely confers different physicochemical properties and potentially different biological activities.

| Compound | Structural Features | Potential Biological Activities |

|---|---|---|

| 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid | Thiomorpholine ring, piperidine ring, propanoic acid chain | Not specifically documented; potential antimicrobial and receptor-binding activities |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Hydroxyphenyl group, propanoic acid chain | Antimicrobial activity against multidrug-resistant pathogens |

| Piperidine hydrazide derivatives | Piperidine ring, hydrazide group | Antibacterial, antifungal, and spasmolytic activities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume